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molecular formula C8H12N2 B1348819 Dimethyl-(3-methyl-pyridin-2-yl)-amine CAS No. 61713-46-0

Dimethyl-(3-methyl-pyridin-2-yl)-amine

Cat. No. B1348819
M. Wt: 136.19 g/mol
InChI Key: VYZOGOFUXPZLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906078B2

Procedure details

To a cold (ca. −78° C.) solution of 2.9 g (21 mmole) of 3-methyl-2-(N,N-dimethylamino)pyridine in 35 ml of tetrahydrofuran was added dropwise 15 ml (23 mmole) of 1.55 M butyllithium in hexane. The mixture was stirred at 0° C. for four hours and then recooled to ca. −78° C. Trimethyl borate (2.65 ml, ca. 23 mmole) was added dropwise and the mixture was stirred at 0° C. After one hour 2.9 ml of 30% hydrogen peroxide was added and the mixture was stirred at 25° C. After another hour, the reaction mixture was poured into water and extracted with several portions of diethyl ether. The combined ether extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo to an oil. Chromatography on silica gel (using ethanol-toluene as eluent) yielded 600 mg of 3-hydroxymethyl-2-(N,N-dimethylamino)pyridine, as confirmed by the nmr and infrared spectra. Using the method of Example 79 with 3-hydroxymethyl-2-(N,N-dimethylamino) pyridinamine instead of 3-hydroxymethyl-2-pyridinamine yielded the title compound, which was used in subsequent reactions without further purification. Structure assignment was supported by the nmr and infrared spectra.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N:8]([CH3:10])[CH3:9])=[N:4][CH:5]=[CH:6][CH:7]=1.C([Li])CCC.B(OC)(OC)[O:17]C.OO>O1CCCC1.CCCCCC.O>[OH:17][CH2:1][C:2]1[C:3]([N:8]([CH3:10])[CH3:9])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
CC=1C(=NC=CC1)N(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
2.65 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
2.9 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recooled to ca. −78° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C
WAIT
Type
WAIT
Details
After another hour
EXTRACTION
Type
EXTRACTION
Details
extracted with several portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC=1C(=NC=CC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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